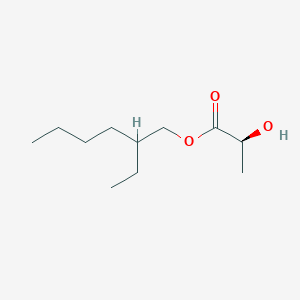

2-Etilhexil (2S)-2-hidroxipropanoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cleaning Formulations

Research indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate can serve as an effective solvent in cleaning products. Its compatibility with various surfactants enhances the cleaning efficacy of formulations while maintaining a favorable safety profile due to its low toxicity.

Paints and Coatings

The compound is utilized in paints and coatings as a solvent and additive. Its ability to dissolve a range of polymers makes it valuable for improving the performance characteristics of coatings, such as adhesion and durability.

Plasticizers

Due to its compatibility with different polymers, 2-ethylhexyl (2S)-2-hydroxypropanoate is explored as a plasticizer in various applications. It enhances flexibility and processability in polymeric materials, making it suitable for use in films and coatings.

Drug Delivery Systems

The biocompatibility and biodegradability of this compound have led to studies focusing on its potential in drug delivery systems. It has been investigated for encapsulating hydrophobic drugs, allowing for improved solubility and sustained release profiles .

Cosmetics and Personal Care Products

In the cosmetics industry, 2-ethylhexyl (2S)-2-hydroxypropanoate is recognized for its emollient properties. It is used as a skin conditioning agent to enhance the feel and spreadability of formulations, making it a popular choice in lotions and creams .

Safety Profile

The compound exhibits low acute toxicity, with studies indicating minimal systemic effects due to rapid metabolism into non-toxic components. Localized irritation may occur upon prolonged exposure; however, its overall safety profile supports its use across various consumer products .

Case Study 1: Cleaning Products

A study evaluated the effectiveness of cleaning formulations that included 2-ethylhexyl (2S)-2-hydroxypropanoate against conventional solvents. Results demonstrated superior cleaning efficiency while maintaining lower toxicity levels compared to traditional solvents.

Case Study 2: Drug Delivery

Research focused on the encapsulation of hydrophobic drugs using 2-ethylhexyl (2S)-2-hydroxypropanoate revealed promising results in terms of drug solubility and release kinetics, indicating its potential for enhancing therapeutic efficacy.

Mecanismo De Acción

Target of Action

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, or 2-Ethylhexyl L-(+)-lactate, is a complex compound with a variety of potential targetsSimilar compounds such as 2,4-d ethylhexyl ester are known to act as selective herbicides, affecting plant growth by increasing cell wall plasticity, biosynthesis, and the production of ethylene .

Mode of Action

Related compounds like 2,4-d ethylhexyl ester function as broad-spectrum herbicides, causing an increase in cell division beyond supportable levels and damaging vascular tissues .

Biochemical Pathways

Related compounds like di-(2-ethylhexyl) phthalate (dehp) are known to be metabolized through β-oxidation pathway .

Result of Action

Related compounds like 2-ethylhexyl acrylate are used in the making of paints, plastics, and adhesives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl (2S)-2-hydroxypropanoate. For instance, di-(2-ethylhexyl) phthalate (DEHP), a related compound, is a ubiquitous environmental endocrine disruptor that can be absorbed into the human body through the air, food, water, and skin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-ethylhexanol and 2-hydroxypropanoic acid.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters or amides depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Propanoic acid, 2-hydroxy-, ethyl ester:

Propanoic acid, 2-hydroxy-, 2-methyl-:

Uniqueness

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds provides different solubility and reactivity characteristics, making it suitable for specialized industrial applications .

Actividad Biológica

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as 2-ethylhexyl lactate, is an ester derived from lactic acid and 2-ethylhexanol. Its molecular formula is C11H22O3, with a molecular weight of approximately 202.29 g/mol. This compound is notable for its biocompatibility, biodegradability, and low toxicity, making it a candidate for various industrial and pharmaceutical applications.

- Chemical Structure : Chiral compound with (2S) configuration.

- Physical State : Colorless liquid with a mild odor.

- Solubility : Soluble in organic solvents and miscible with water.

Biological Activity

The biological activity of 2-ethylhexyl (2S)-2-hydroxypropanoate can be categorized into several areas:

1. Toxicity and Safety Profile

Research indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, indicating a low risk of acute toxicity through oral administration . The compound is rapidly absorbed and metabolized in biological systems, primarily yielding lactic acid as a metabolite, which is naturally present in the human body.

2. Skin Irritation and Sensitization

While generally safe, the compound has been associated with skin irritation and sensitization in some cases. Studies have shown that it can cause localized irritation upon dermal exposure . Patch tests have indicated positive reactions at concentrations as low as 0.1% in petrolatum, suggesting caution in formulations intended for sensitive skin .

3. Biodegradability

The compound is readily biodegradable, making it an environmentally friendly alternative to traditional solvents. Its breakdown products do not exhibit bioaccumulation potential, further supporting its use in sustainable applications .

1. Industrial Uses

Due to its solvent properties, 2-ethylhexyl (2S)-2-hydroxypropanoate is used in:

- Cleaning Formulations : Effective as a solvent for grease and oils.

- Paints and Coatings : Enhances solvation properties while maintaining low toxicity.

- Plasticizers : Compatible with various polymers, improving flexibility.

2. Pharmaceutical Applications

The biocompatibility of this compound makes it suitable for:

- Drug Delivery Systems : Studies have explored its potential for encapsulating hydrophobic drugs and facilitating sustained release mechanisms.

- Cosmetic Formulations : Its emollient properties are beneficial in skin conditioning agents, enhancing feel and spreadability in cosmetic products.

Comparative Analysis

Here is a comparison of 2-ethylhexyl (2S)-2-hydroxypropanoate with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl Lactate | C5H10O3 | Commonly used as a solvent; biodegradable; found naturally in foods. |

| Butyl Lactate | C6H12O3 | Higher molecular weight; used similarly but less biodegradable than ethyl lactate. |

| Methyl Lactate | C4H8O3 | Smaller molecular size; often used in cosmetic formulations. |

The unique aspect of 2-ethylhexyl (2S)-2-hydroxypropanoate lies in its balance between efficacy as a solvent and safety profile, making it particularly suitable for sensitive applications like cosmetics and food products.

Case Studies

Several studies highlight the biological activity of 2-ethylhexyl (2S)-2-hydroxypropanoate:

- Toxicological Assessment : A tier II assessment indicated that after oral administration in rats, the compound was rapidly absorbed and eliminated without significant bioaccumulation, primarily excreted through respiration and urine .

- Skin Sensitization Studies : A clinical study reported cases of dermatitis among workers exposed to UV-cured inks containing acrylates, including this compound. Patch tests confirmed sensitization at concentrations relevant to occupational exposure .

- Drug Delivery Research : Investigations into its use as a carrier for hydrophobic drugs demonstrated effective encapsulation and controlled release profiles, indicating potential utility in therapeutic applications.

Propiedades

Número CAS |

186817-80-1 |

|---|---|

Fórmula molecular |

C11H22O3 |

Peso molecular |

202.29 g/mol |

Nombre IUPAC |

[(2S)-2-ethylhexyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1 |

Clave InChI |

FECDACOUYKFOOP-AXDSSHIGSA-N |

SMILES |

CCCCC(CC)COC(=O)C(C)O |

SMILES isomérico |

CCCC[C@H](CC)COC(=O)C(C)O |

SMILES canónico |

CCCCC(CC)COC(=O)C(C)O |

Key on ui other cas no. |

186817-80-1 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?

A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.